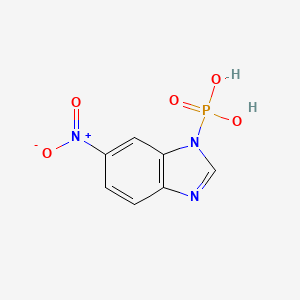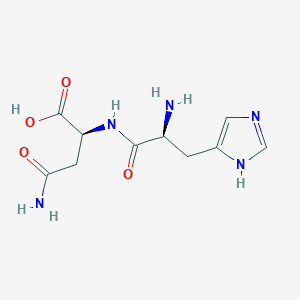
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of a nitro group and a phosphonic acid group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phosphonation: The phosphonic acid group can be introduced through a reaction with phosphorus trichloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and phosphonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid can undergo reduction to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound without the nitro and phosphonic acid groups.
2-Nitrobenzimidazole: Similar structure but lacks the phosphonic acid group.
Benzimidazole-2-phosphonic acid: Lacks the nitro group.
Uniqueness
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is unique due to the presence of both the nitro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
129803-35-6 |
|---|---|
Molekularformel |
C7H6N3O5P |
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
(6-nitrobenzimidazol-1-yl)phosphonic acid |
InChI |
InChI=1S/C7H6N3O5P/c11-10(12)5-1-2-6-7(3-5)9(4-8-6)16(13,14)15/h1-4H,(H2,13,14,15) |
InChI-Schlüssel |
YMPJPNPLDGUAGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)



![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)



